molecular formula C6H14O2Si B14411583 1,1-Dimethylsilolane-3,4-diol CAS No. 81439-46-5

1,1-Dimethylsilolane-3,4-diol

Cat. No.: B14411583
CAS No.: 81439-46-5
M. Wt: 146.26 g/mol
InChI Key: NRHUEFBICWXOAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylsilolane-3,4-diol: is an organosilicon compound with the molecular formula C6H14O2Si It is a cyclic compound containing a silicon atom bonded to two methyl groups and two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethylsilolane-3,4-diol can be synthesized through multiple-step organic synthesis. One common method involves the dihydroxylation of alkenes using reagents such as osmium tetroxide or potassium permanganate . Another approach is the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethylsilolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form silanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Silanes.

    Substitution: Compounds with different functional groups replacing the hydroxyl groups.

Scientific Research Applications

1,1-Dimethylsilolane-3,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylsilolane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The silicon atom’s unique properties also contribute to the compound’s behavior in different chemical environments.

Comparison with Similar Compounds

Uniqueness: 1,1-Dimethylsilolane-3,4-diol is unique due to the presence of both silicon and hydroxyl groups, which impart distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

81439-46-5

Molecular Formula

C6H14O2Si

Molecular Weight

146.26 g/mol

IUPAC Name

1,1-dimethylsilolane-3,4-diol

InChI

InChI=1S/C6H14O2Si/c1-9(2)3-5(7)6(8)4-9/h5-8H,3-4H2,1-2H3

InChI Key

NRHUEFBICWXOAK-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CC(C(C1)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.